

# A Comparative Guide to FPI-1602 and Other Targeted Alpha Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel targeted alpha therapy (TAT) **FPI-1602** and its alternatives, with a focus on validating their mechanisms of action through experimental data. As "**FPI-1602**" does not correspond to a publicly disclosed therapeutic agent, this guide will focus on the clinical-stage targeted alpha therapies being developed by Fusion Pharmaceuticals, namely FPI-2265, FPI-1434, and FPI-2059. This guide will serve as a comprehensive resource for understanding the validation and comparative efficacy of these next-generation cancer treatments.

## **Introduction to Targeted Alpha Therapies (TATs)**

Targeted alpha therapies represent a promising modality in precision oncology. These therapeutics consist of a targeting moiety, such as a small molecule or a monoclonal antibody, conjugated to an alpha-emitting radionuclide, most notably Actinium-225 (225Ac). The targeting ligand selectively binds to tumor-associated antigens on the surface of cancer cells, delivering the potent alpha-emitting payload. Alpha particles have a high linear energy transfer (LET) and a short path length (typically less than 100 micrometers), resulting in highly localized and potent cytotoxicity through the induction of double-strand DNA breaks, while minimizing damage to surrounding healthy tissue.

# Mechanism of Action of FPI-2265, FPI-1434, and FPI-2059



The core mechanism of action for FPI-2265, FPI-1434, and FPI-2059 is the targeted delivery of alpha radiation to cancer cells.

- FPI-2265 targets the prostate-specific membrane antigen (PSMA), a well-validated biomarker overexpressed on the surface of prostate cancer cells. The small molecule ligand, PSMA I&T, binds to PSMA, leading to the internalization of the <sup>225</sup>Ac payload and subsequent cell death.
- FPI-1434 utilizes a humanized monoclonal antibody to target the insulin-like growth factor 1 receptor (IGF-1R), a transmembrane protein implicated in the growth and survival of various solid tumors. Upon binding to IGF-1R, FPI-1434 is internalized, delivering <sup>225</sup>Ac to induce tumor cell death.
- FPI-2059 is a small molecule radioconjugate that targets the neurotensin receptor 1
  (NTSR1), a G protein-coupled receptor overexpressed in several solid tumors, including
  pancreatic, colorectal, and gastric cancers. FPI-2059 delivers <sup>225</sup>Ac to NTSR1-expressing
  tumor cells.

Below is a diagram illustrating the general mechanism of action for these targeted alpha therapies.



Click to download full resolution via product page

**Diagram 1:** General mechanism of action for FPI targeted alpha therapies.

## **Comparative Performance and Experimental Data**



This section compares the performance of FPI-2265, FPI-1434, and FPI-2059 with relevant alternatives, supported by available preclinical and clinical data.

## FPI-2265 (anti-PSMA) vs. Beta-Emitting PSMA Therapies

The primary comparator for FPI-2265 is the beta-emitting radioligand therapy, Lutetium-177 (¹¹¬¬Lu) PSMA-617 (Pluvicto™), which is an approved treatment for metastatic castration-resistant prostate cancer (mCRPC).

| Feature                               | FPI-2265 ( <sup>225</sup> Ac-PSMA I&T)                                                                                              | <sup>177</sup> Lu-PSMA-617                                             |
|---------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|
| Radionuclide                          | Actinium-225 (Alpha emitter)                                                                                                        | Lutetium-177 (Beta emitter)                                            |
| Particle Energy                       | High (5.8 MeV)                                                                                                                      | Lower (0.5 MeV max)                                                    |
| Path Length                           | Short (~40-100 μm)                                                                                                                  | Longer (~1-2 mm)                                                       |
| Clinical Efficacy (PSA50<br>Response) | 50% overall in heavily pretreated mCRPC patients (TATCIST trial)[1]. 61% in lutetium-naïve and 42% in lutetium-treated patients[2]. | ~38% in patients who had progressed on standard of care (VISION trial) |
| Key Adverse Events                    | Xerostomia (dry mouth),<br>thrombocytopenia, anemia,<br>fatigue[2].                                                                 | Fatigue, dry mouth, nausea, anemia, decreased appetite                 |

# FPI-1434 (anti-IGF-1R) vs. Other IGF-1R Targeted Therapies

FPI-1434 can be compared to other IGF-1R targeting agents, such as monoclonal antibodies (e.g., Ganitumab) and tyrosine kinase inhibitors (TKIs).



| Feature            | FPI-1434 ( <sup>225</sup> Ac-Antibody)                                                                                      | Ganitumab (IGF-1R mAb)                             |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------|
| Modality           | Targeted Alpha Therapy                                                                                                      | Monoclonal Antibody                                |
| Mechanism          | Targeted radiation-induced cell kill                                                                                        | Blocks ligand binding and receptor activation      |
| Clinical Status    | Phase 1                                                                                                                     | Investigational                                    |
| Reported Efficacy  | Evidence of anti-tumor activity in a heavily treated Ewing sarcoma patient[3]. Stable disease observed in some patients[4]. | Limited single-agent efficacy in most solid tumors |
| Key Adverse Events | Dose-dependent thrombocytopenia[4].                                                                                         | Hyperglycemia, fatigue, rash                       |

# FPI-2059 (anti-NTSR1) vs. Beta-Emitting NTSR1 Therapies

A direct preclinical comparison has been made between the alpha-emitting FPI-2059 and its beta-emitting counterpart.

| Feature              | FPI-2059 ( <sup>225</sup> Ac-small<br>molecule)                                                                                                                       | <sup>177</sup> Lu-IPN-1087 (Beta-<br>emitting equivalent) |
|----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------|
| Modality             | Targeted Alpha Therapy                                                                                                                                                | Targeted Beta Therapy                                     |
| Preclinical Efficacy | Demonstrated superior efficacy in a head-to-head comparison in a colorectal cancer xenograft model[5]. Induced tumor growth inhibition in a dose-dependent manner[6]. | Less potent than the alpha-<br>emitting version           |
| Clinical Status      | Phase 1                                                                                                                                                               | Investigational                                           |

# **Experimental Protocols**



Detailed methodologies are crucial for the validation of the mechanism of action. Below are representative protocols for key experiments.

# Patient Selection and Imaging for Targeted Radiopharmaceutical Therapy

A common workflow for patient selection in clinical trials of targeted radiopharmaceuticals involves pre-screening with an imaging analogue.





Click to download full resolution via product page

**Diagram 2:** Workflow for patient selection and treatment with targeted radiopharmaceuticals.

Protocol for Imaging and Dosimetry:



- Patient Preparation: Ensure adequate hydration. No other specific preparation is typically required.
- Imaging Agent Administration: Aseptically administer a specified activity of the imaging analogue (e.g., 185 MBq of <sup>111</sup>In-FPI-1547) intravenously.
- Imaging Schedule: Perform whole-body planar and SPECT/CT imaging at multiple time points post-injection (e.g., 1, 24, 72, and 168 hours) to assess biodistribution and clearance.
- Image Analysis: Delineate regions of interest (ROIs) over tumors and normal organs on the SPECT/CT images.
- Dosimetry Calculation: Calculate the time-integrated activity in each ROI and use this to estimate the radiation absorbed dose to tumors and normal organs for the therapeutic agent (e.g., <sup>225</sup>Ac-FPI-1434) using established models (e.g., OLINDA/EXM).
- Eligibility Criteria: Patients are deemed eligible for therapy if tumor uptake is sufficient and the estimated radiation dose to critical organs is within safe limits.

## **In Vitro Cell Viability Assay**

This protocol is used to assess the cytotoxic effects of the targeted alpha therapies on cancer cell lines.

#### Materials:

- Target-positive (e.g., LNCaP for PSMA) and target-negative (e.g., PC3 for PSMA) cancer cell lines.
- Cell culture medium and supplements.
- FPI therapeutic agent (e.g., FPI-2265).
- Cell viability reagent (e.g., CellTiter-Glo®).
- 96-well plates.
- Luminometer.



### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Treat the cells with a serial dilution of the FPI therapeutic agent. Include untreated cells as a control.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measurement: Measure the luminescence using a plate reader.
- Data Analysis: Normalize the luminescence readings to the untreated control to determine the percentage of viable cells. Calculate the IC50 (half-maximal inhibitory concentration) value.

## In Vivo Tumor Growth Inhibition Studies

These studies evaluate the anti-tumor efficacy of the therapeutic agents in animal models.

#### Materials:

- Immunocompromised mice (e.g., nude mice).
- Tumor cells for xenograft establishment.
- FPI therapeutic agent and vehicle control.
- Calipers for tumor measurement.

### Procedure:

- Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).



- Randomization: Randomize the mice into treatment and control groups.
- Treatment Administration: Administer the FPI therapeutic agent or vehicle control intravenously at specified doses and schedules.
- Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
- Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for further analysis if required.
- Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

## **Signaling Pathway**

The IGF-1R signaling pathway, targeted by FPI-1434, is a complex network that promotes cell proliferation and survival.





Click to download full resolution via product page

Diagram 3: Simplified IGF-1R signaling pathway.

## Conclusion



The targeted alpha therapies FPI-2265, FPI-1434, and FPI-2059 represent a promising new class of cancer therapeutics. Their mechanism of action, centered on the precise delivery of highly potent alpha-particle radiation to tumor cells, offers the potential for significant anti-tumor activity, even in heavily pretreated patient populations. The validation of their mechanism of action is supported by a combination of preclinical studies and ongoing clinical trials. The comparative data, particularly for FPI-2265, suggests that targeted alpha therapies may offer advantages over beta-emitting radiopharmaceuticals. Further clinical investigation is warranted to fully elucidate the therapeutic potential of these novel agents.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. urologytimes.com [urologytimes.com]
- 2. Fusion Pharmaceuticals Announces Presentation of Interim Data from the Phase 2 TATCIST Clinical Trial Evaluating FPI-2265 at the AACR Annual Meeting 2024 [prnewswire.com]
- 3. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]
- 4. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
- 5. Fusion Pharmaceuticals Announces Presentation of Preclinical Data Supporting its FPI-1966 and FPI-2059 Targeted Alpha Therapies BioSpace [biospace.com]
- 6. Fusion Pharmaceuticals Announces Presentation Of Preclinical Data Supporting FPI-2059
   And Leading Targeted Alpha Therapy Platform At AACR Annual Meeting HealthCap
   [healthcap.eu]
- To cite this document: BenchChem. [A Comparative Guide to FPI-1602 and Other Targeted Alpha Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414772#fpi-1602-mechanism-of-action-validation-studies]

### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com